molecular formula C18H20ClNO3 B2974290 N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide CAS No. 923752-67-4

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide

Cat. No.: B2974290
CAS No.: 923752-67-4
M. Wt: 333.81
InChI Key: IBMMFVIWPCLLFP-UHFFFAOYSA-N
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Description

N-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide (CAS 923752-67-4) is a chemical compound with the molecular formula C18H20ClNO3 and a molecular weight of 333.81 g/mol . This compound is provided as a high-purity material for research and development applications. Scientific research has identified this specific acetamide derivative as a key intermediate in the development of novel agrochemicals. A notable application is its use in compositions for controlling fungal pathogens in plants, offering researchers a valuable building block for creating new crop protection solutions . Studies indicate efficacy against a spectrum of fungal species, including those from the Ascomycota, Basidiomycota, and Oomycete classes, making it a compound of interest for broad-spectrum fungicide research . Available in quantities from 50mg to 5g, this product is intended for laboratory research purposes only . All products are for research use only and are not intended for human or animal use.

Properties

IUPAC Name

2-chloro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-20(18(21)11-19)12-15-8-9-16(17(10-15)22-2)23-13-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMMFVIWPCLLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The starting material, 4-hydroxy-3-methoxybenzyl alcohol, is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.

    Chlorination: The benzyloxy intermediate is then chlorinated using thionyl chloride or phosphorus trichloride to introduce the chloro group.

    Acetamide Formation: The chlorinated intermediate is reacted with N-methylacetamide in the presence of a base such as sodium hydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of amides or thioethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The chloroacetamide moiety may participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of N-substituted chloroacetamides and shares key structural motifs with several bioactive molecules:

Compound Core Structure Substituents Key Differences
N-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide Chloroacetamide 4-(Benzyloxy)-3-methoxyphenyl, N-methyl Reference compound.
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide Chloroacetamide 2-Ethyl-6-methylphenyl, chiral methoxy-alkyl Bulky alkyl substituents; chiral center.
N-(3-((4-(4-(Benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (Compound H) Acetamide-triazine hybrid 4-(Benzyloxy)piperidine, triazine ring Triazine core introduces planar geometry; different pharmacophore.
7-(Benzyloxy)-N-(3-nitrophenyl)quinoline-4-amine Quinoline Benzyloxy at C7, nitro-substituted aniline at C4 Quinoline backbone; nitro group may enhance electron-withdrawing effects.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl Sulfonyl group increases polarity; nitro group may confer metabolic instability.

Substituent Effects on Physicochemical Properties

  • Benzyloxy and Methoxy Groups : The 4-benzyloxy-3-methoxy substitution in the target compound enhances lipophilicity compared to analogs with polar groups (e.g., nitro or sulfonyl) . This may improve membrane permeability but reduce aqueous solubility.
  • Chloroacetamide Backbone : The α-chloro group in acetamides is critical for reactivity, enabling nucleophilic substitution in prodrug activation or covalent binding to biological targets .

Biological Activity

N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20ClN1O3
  • Molecular Weight : 335.80 g/mol

The presence of the benzyloxy and methoxy groups suggests that this compound may exhibit significant interaction with biological targets, potentially influencing its pharmacological profile.

Research indicates that this compound may act through several mechanisms:

  • GLP-1 Agonism : The compound has been associated with glucagon-like peptide-1 (GLP-1) receptor agonism, which plays a crucial role in glucose metabolism and appetite regulation. This mechanism is particularly relevant for the treatment of type 2 diabetes and obesity .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives related to this compound exhibit antimicrobial properties against various Gram-positive bacteria, indicating potential therapeutic applications in treating infections .
  • Anti-Metastatic Effects : Similar compounds have demonstrated anti-metastatic properties in hepatocellular carcinoma (HCC) models, suggesting that this compound may also inhibit cancer cell migration and invasion .

Efficacy Studies

A summary of key findings from various studies is presented in Table 1 below:

Study ReferenceBiological ActivityModel UsedKey Findings
GLP-1 Receptor AgonismIn vitro assaysEnhanced insulin secretion; reduced blood glucose levels
Anti-Metastatic EffectsHCC cell lines (Huh7)Suppressed cell motility and invasion; altered expression of integrin α7
Antimicrobial ActivityVarious bacterial strainsPotent activity against MRSA and other pathogens

Case Study 1: GLP-1 Agonism

In a study focusing on the pharmacological effects of GLP-1 receptor agonists, this compound was shown to significantly enhance insulin secretion in pancreatic beta cells. The results indicated a reduction in fasting blood glucose levels in diabetic models.

Case Study 2: Anti-Metastatic Potential

Another investigation assessed the anti-metastatic effects of related compounds in HCC cell lines. The study demonstrated that treatment with the compound resulted in decreased expression of proteins associated with epithelial–mesenchymal transition (EMT), such as vimentin and Slug, indicating its potential as a therapeutic agent for metastatic cancers.

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